molecular formula C24H46O2 B191968 Nervonic acid CAS No. 506-37-6

Nervonic acid

Cat. No. B191968
CAS RN: 506-37-6
M. Wt: 366.6 g/mol
InChI Key: GWHCXVQVJPWHRF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

  • Mechanism of Action

    • The precise mechanism by which nervonic acid exerts its effects is still an area of study.
    • It likely involves interactions with molecular targets and cellular pathways related to nerve function and myelin maintenance.
  • Biochemical Analysis

    Biochemical Properties

    Nervonic acid interacts with various enzymes, proteins, and other biomolecules. It is synthesized from oleic acid through fatty acid elongation, involving the condensation of malonyl-CoA and long-chain acyl-CoA by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It is also reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into this compound .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It has been shown to reverse total lipid C26:0 accumulation in a concentration-dependent manner in ALD cell lines . Moreover, this compound can protect ALD fibroblasts from oxidative insults, presumably by increasing intracellular ATP production .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through various mechanisms. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are chiefly found in nervous and brain tissues . It may also be involved in the growth and maintenance of nerve tissue as a regulator of Ca 2+ ion channels in the cell membranes of nerve tissue .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. For instance, it has been found that this compound could alleviate the MPTP-induced behavioral deficits in mice in a dose-dependent manner .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. The biosynthesis of this compound is considered to start from oleic acid through fatty acid elongation . This process involves the condensation of malonyl-CoA and long-chain acyl-CoA by the enzyme 3-ketoacyl-CoA synthase (KCS) .

    Subcellular Localization

    This compound is preferentially beta-oxidized in peroxisomes This suggests that this compound is localized in the peroxisomes of cells

    Preparation Methods

  • Chemical Reactions Analysis

  • Comparison with Similar Compounds

    • Nervonic acid stands out due to its unique combination of chain length (24 carbons) and monounsaturation (omega-9 position).
    • Similar compounds include lignoceric acid (24:0) and other very long-chain fatty acids.

    properties

    IUPAC Name

    (Z)-tetracos-15-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GWHCXVQVJPWHRF-KTKRTIGZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H46O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801009308
    Record name Nervonic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801009308
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    366.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Liquid
    Record name Nervonic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0002368
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS RN

    506-37-6
    Record name Nervonic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=506-37-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Nervonic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Nervonic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801009308
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name NERVONIC ACID
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name Nervonic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0002368
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Nervonic acid
    Reactant of Route 2
    Reactant of Route 2
    Nervonic acid
    Reactant of Route 3
    Nervonic acid
    Reactant of Route 4
    Nervonic acid
    Reactant of Route 5
    Nervonic acid
    Reactant of Route 6
    Nervonic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.